2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide
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Overview
Description
2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate hydrazine derivatives with quinazoline precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the propyl group: Alkylation reactions using propyl halides in the presence of a base.
Formation of the sulfanyl linkage: Thiolation reactions using thiol reagents.
Acetamide formation: Acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Azido, cyano derivatives.
Scientific Research Applications
2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide has shown potential in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-({7-chloro-5-oxo-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide
- 2-({7-chloro-5-oxo-4-ethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide
Uniqueness
The presence of the propyl group and the specific positioning of the chloro and sulfanyl groups confer unique chemical and biological properties to 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(propan-2-yl)acetamide, distinguishing it from its analogs.
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2S/c1-4-7-22-15(25)12-8-11(18)5-6-13(12)23-16(22)20-21-17(23)26-9-14(24)19-10(2)3/h5-6,8,10H,4,7,9H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDWOXNDLKFQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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